molecular formula C19H19FN4O3S B2952743 3-(2-Fluorophenyl)-5-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1706005-88-0

3-(2-Fluorophenyl)-5-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2952743
CAS No.: 1706005-88-0
M. Wt: 402.44
InChI Key: XOGNTBAXOIKYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 2-fluorophenyl group and at position 5 with a ((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)methyl) group. Such structural features are common in bioactive molecules targeting enzymes or receptors requiring aromatic and sulfonamide interactions .

Properties

IUPAC Name

3-(2-fluorophenyl)-5-[(1-pyridin-3-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c20-17-8-2-1-7-16(17)19-22-18(27-23-19)11-14-5-4-10-24(13-14)28(25,26)15-6-3-9-21-12-15/h1-3,6-9,12,14H,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGNTBAXOIKYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Fluorophenyl)-5-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize available knowledge regarding its biological activity, including its anticancer, antimicrobial, and other pharmacological properties.

The molecular structure of the compound is characterized by the presence of a fluorophenyl group and a pyridinylsulfonyl piperidine moiety, which are critical for its biological activity. The molecular formula is C19H20FN3O3SC_{19}H_{20}FN_3O_3S with a molecular weight of approximately 393.45 g/mol.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance:

  • Mechanism of Action : Oxadiazoles have been shown to inhibit key pathways involved in cancer cell proliferation. Specifically, they can inhibit enzymes such as EGFR (Epidermal Growth Factor Receptor) and Src kinase, which are crucial in various cancer types.
  • Cell Line Studies : Compounds similar to this compound demonstrated significant growth inhibition in several cancer cell lines including MCF7 (breast cancer) and PC3 (prostate cancer), with IC50 values reported as low as 0.24 μM for EGFR inhibition .
CompoundCell LineIC50 (μM)Mechanism
3-(2-Fluorophenyl)-5...MCF70.24EGFR Inhibition
2-(4-chlorophenyl)-5...PC30.96Src Inhibition

Antimicrobial Activity

The oxadiazole scaffold has also been investigated for its antimicrobial properties:

  • Activity Spectrum : Various derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Specific Findings : Compounds with similar structures exhibited strong inhibition against Mycobacterium bovis, indicating potential for tuberculosis treatment .
CompoundTarget BacteriaActivity
3-(2-Fluorophenyl)...Mycobacterium bovisStrong Inhibition
2-substituted oxadiazolesE. coli, S. aureusEffective

Case Studies

Several studies have been conducted to explore the biological activity of oxadiazole derivatives:

  • Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives that showed promising antitubercular activity with IC50 values significantly lower than standard treatments.
  • Desai et al. (2018) : Reported that certain pyridine-based oxadiazoles exhibited potent antimicrobial effects and good binding affinity to bacterial target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

3-(Pyrazin-2-yl)-5-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
  • Structural Differences : Replaces the 2-fluorophenyl group with pyrazin-2-yl and substitutes pyridin-3-ylsulfonyl with trifluoropropylsulfonyl.
  • Functional Impact: The trifluoropropyl group increases hydrophobicity and metabolic stability compared to the pyridinyl group.
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole
  • Structural Differences: Utilizes a 1,3,4-oxadiazole isomer and substitutes the fluorophenyl with phenoxymethyl.
  • Functional Impact: The 1,3,4-oxadiazole isomer may exhibit distinct electronic properties and reduced planarity, affecting binding to biological targets. The phenoxymethyl group improves solubility but reduces aromatic interactions compared to fluorophenyl .

Piperidine and Sulfonamide Modifications

3-(4-Chlorophenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole Hydrochloride
  • Structural Differences : Lacks the sulfonylpyridine moiety and substitutes 2-fluorophenyl with 4-chlorophenyl.
  • The chloro substituent provides moderate electron-withdrawing effects, similar to fluorine but with increased steric hindrance .
3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole Hydrochloride
  • Structural Differences : Replaces 2-fluorophenyl with 4-methoxyphenyl and omits the sulfonylpyridine group.
  • Functional Impact : The methoxy group’s electron-donating nature contrasts with fluorine’s electron-withdrawing effect, altering electronic distribution and possibly reducing binding to hydrophobic pockets .

Functional Group Additions

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid
  • Structural Differences : Adds a benzoic acid group instead of the piperidinylmethyl-sulfonylpyridine chain.
  • Functional Impact : The carboxylic acid enhances solubility and enables ionic interactions, but the lack of a sulfonamide-piperidine moiety may limit blood-brain barrier penetration .
5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
  • Structural Differences : Substitutes the piperidinylmethyl-sulfonylpyridine with a 3-nitrophenyl group.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Biological Implications Reference
Target Compound ~445.4* 2-Fluorophenyl, pyridin-3-ylsulfonyl Enhanced binding via fluorine and sulfonamide -
3-(Pyrazin-2-yl)-5-((1-(trifluoropropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole ~478.4* Pyrazin-2-yl, trifluoropropylsulfonyl Increased hydrophobicity
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole 433.9 4-Chlorophenylsulfonyl, phenoxymethyl Altered isomer activity
3-(4-Chlorophenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride ~293.8* 4-Chlorophenyl, piperidin-3-yl Reduced hydrogen-bonding capacity

*Estimated based on molecular formulas.

Table 2: Electronic Effects of Substituents

Substituent Electronic Nature Impact on Oxadiazole Core Example Compound
2-Fluorophenyl Strongly electron-withdrawing Stabilizes negative charge, enhances reactivity Target Compound
4-Methoxyphenyl Electron-donating Reduces electrophilicity 3-(4-Methoxyphenyl)-5-(piperidin-3-yl)...
3-Nitrophenyl Very electron-withdrawing Increases oxidative degradation 5-(2-Chlorophenyl)-3-(3-nitrophenyl)...

Research Findings and Trends

  • Sulfonamide-Piperidine Moieties: Compounds with sulfonamide-linked piperidine (e.g., target compound, ) show improved metabolic stability and target engagement compared to non-sulfonylated analogs .
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance binding precision in hydrophobic pockets compared to chlorine, which introduces steric bulk .
  • Oxadiazole Isomers : 1,2,4-Oxadiazoles generally exhibit higher chemical stability than 1,3,4-isomers, making them preferable in drug design .

Q & A

Q. What are the recommended synthetic routes for 3-(2-fluorophenyl)-5-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole, and how can yield optimization be achieved?

  • Methodological Answer : A multi-step synthesis approach is typical for this compound. Begin with the formation of the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives. For the piperidine sulfonyl moiety, introduce the pyridin-3-ylsulfonyl group using sulfonation reagents (e.g., sulfur trioxide complexes) under anhydrous conditions. Key steps include:
  • Cyclization : Use nitrile oxides and nitriles in a [3+2] cycloaddition (reflux in toluene, 12–16 hours, ~60% yield) .
  • Sulfonation : React piperidine intermediates with pyridin-3-sulfonyl chloride in dichloromethane with triethylamine as a base (0°C to RT, 85% yield) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% required for biological assays) .
  • NMR : Confirm substituent positions via 1^1H and 13^13C NMR. The 2-fluorophenyl group shows distinct aromatic splitting (δ 7.2–7.8 ppm), while the piperidinylmethyl group exhibits multiplet signals at δ 2.5–3.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]+^+ at m/z 443.12 (calculated) .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Methodological Answer :
  • Solubility : DMSO (≥50 mg/mL) for biological assays; avoid chloroform due to potential decomposition .
  • Storage : Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation and hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the fluorophenyl and sulfonylpiperidine moieties?

  • Methodological Answer :
  • Analog Synthesis : Replace the 2-fluorophenyl group with 3- or 4-fluoro isomers and the pyridin-3-ylsulfonyl group with benzenesulfonyl or methylsulfonyl variants .
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC50_{50} values to identify critical substituents. For example, 2-fluorophenyl may enhance target binding by 30% compared to non-fluorinated analogs .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to map hydrophobic interactions between the fluorophenyl group and receptor pockets .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Buffer Optimization : Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions. For example, ammonium acetate buffer (pH 6.5) reduces false positives in fluorescence-based assays .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays .

Q. How can molecular docking and MD simulations elucidate the compound’s interaction with its target?

  • Methodological Answer :
  • Docking : Use PyMOL and AutoDock to model the compound into the active site of a target protein (e.g., PI3Kα). Prioritize poses where the sulfonyl group forms hydrogen bonds with Lys802 and the fluorophenyl engages in π-π stacking with Phe930 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA) to confirm key interactions .

Data Contradiction Analysis

Q. How to address discrepancies in NMR spectra between synthetic batches?

  • Methodological Answer :
  • Impurity Profiling : Compare 1^1H NMR spectra for unexpected peaks (e.g., δ 1.2–1.5 ppm suggests unreacted piperidine intermediates) .
  • Reaction Monitoring : Use in-situ IR to track the disappearance of the nitrile stretch (~2200 cm1^{-1}) during cyclization .
  • Isotopic Labeling : Synthesize 19^{19}F-labeled analogs to confirm fluorophenyl regiochemistry via 19^{19}F NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.